methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride
Description
Methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride is a cyclopropane derivative featuring a strained three-membered ring system. The compound contains a 4-aminophenyl substituent at the C2 position and a methyl ester group at C1, with both chiral centers in the (1S,2S) configuration. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies. Its molecular formula is C₁₁H₁₄NO₂·HCl, yielding a molecular weight of 228.7 g/mol.
Properties
IUPAC Name |
methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-6-9(10)7-2-4-8(12)5-3-7;/h2-5,9-10H,6,12H2,1H3;1H/t9-,10+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRQYHMCZWYIAC-UXQCFNEQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C2=CC=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@@H]1C2=CC=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stereochemical Control
The reaction proceeds via a concerted mechanism, preserving the alkene’s stereochemistry. For the target compound, the precursor alkene is typically a substituted cinnamate derivative. Zinc coordination to electron-rich groups (e.g., hydroxyl or amine functionalities) directs cyclopropanation to the desired face, ensuring the (1S,2S) configuration.
Example Protocol:
Modifications for Improved Efficiency
To address the high cost of diiodomethane, alternatives like dibromomethane or diazomethane with zinc iodide have been explored. The Furukawa modification, using diethylzinc instead of Zn-Cu, enhances reactivity and reduces side products.
Functional Group Transformations: Esterification and Amine Protection
Following cyclopropanation, subsequent steps involve installing the methyl ester and managing the amine functionality.
Esterification Strategies
The methyl ester is typically introduced via Fischer esterification or alcoholysis of a carboxylic acid chloride:
Fischer Esterification:
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Substrate : Cyclopropane carboxylic acid
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Reagents : Methanol, HSO (catalytic)
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Conditions : Reflux, 6–8 hours
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Yield : 85–90%
Acid Chloride Route:
Amine Protection and Deprotection
The 4-aminophenyl group necessitates protection during cyclopropanation to prevent side reactions. Phthalimide is commonly used due to its stability under acidic and basic conditions:
Protection:
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Substrate : 4-aminophenylboronic acid
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Reagent : Potassium phthalimide (1.1 equiv)
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Solvent : Dimethylformamide (DMF)
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Conditions : 150–200°C, 8–12 hours
Deprotection:
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Substrate : Phthalimide-protected cyclopropane
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Reagent : Hydrazine hydrate (2.0 equiv)
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Solvent : Ethanol
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Conditions : Reflux, 4 hours
Hydrochloride Salt Formation
Conversion to the hydrochloride salt improves solubility and stability. The free base is treated with hydrochloric acid in a polar solvent:
Procedure:
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Substrate : Methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate
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Reagent : HCl (gas or 3M ethanolic solution)
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Solvent : Ethanol or diethyl ether
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Conditions : 0°C, 1 hour
Industrial-Scale Production and Process Optimization
Scalable synthesis requires addressing cost, safety, and purity. Key advancements include:
Continuous Flow Reactors
Microreactors enhance heat transfer and mixing efficiency for cyclopropanation:
Catalytic Asymmetric Methods
Chiral ligands (e.g., bisoxazolines) enable enantioselective cyclopropanation, avoiding costly resolution steps:
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies:
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Simmons–Smith + Esterification | Cyclopropanation, esterification | 70 | 98 | Moderate |
| Acid Chloride Route | Carboxylic acid → acid chloride | 92 | 99 | High |
| Continuous Flow | Microreactor cyclopropanation | 85 | 99.5 | High |
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation reactions, typically at the aminophenyl group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : Substitutions can occur on the cyclopropane ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Catalytic hydrogenation or metal hydrides such as sodium borohydride are often used.
Substitution: : Halogenating agents or other electrophiles can be employed under various conditions.
Major Products
The major products depend on the specific reagents and conditions used. For example, oxidation of the aminophenyl group might yield a nitroso compound or a nitro compound, depending on the extent of oxidation.
Scientific Research Applications
Pharmacological Applications
1.1. GPR40 Agonism
One of the primary therapeutic applications of this compound is its role as a GPR40 agonist. GPR40 (G protein-coupled receptor 40) is implicated in glucose metabolism and insulin secretion. Compounds that activate GPR40 are being explored for their potential in treating conditions such as type 2 diabetes and obesity. The patent literature indicates that methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride can enhance insulin secretion in response to glucose, making it a candidate for diabetes management .
1.2. Neuroprotective Effects
Research has also suggested that this compound may exhibit neuroprotective properties, potentially benefiting conditions like Alzheimer's disease and other neurodegenerative disorders. The mechanism is hypothesized to involve modulation of neurotransmitter release and reduction of neuroinflammation .
Case Studies
3.1. Diabetes Management
In clinical studies, compounds similar to this compound have demonstrated efficacy in improving glycemic control among patients with type 2 diabetes. These studies highlight the compound's ability to enhance insulin sensitivity and reduce fasting blood glucose levels .
3.2. Neurodegenerative Disease Research
A case study examining the neuroprotective effects of related compounds indicated that they could reduce markers of oxidative stress and inflammation in neuronal cells exposed to neurotoxic agents. This suggests a potential therapeutic role for this compound in neurodegenerative diseases .
Mechanism of Action
The exact mechanism by which this compound exerts its effects can vary based on its application:
Enzyme Inhibition: : It may bind to the active site of an enzyme, blocking substrate access and activity.
Molecular Targets: : Targets might include specific proteins, receptors, or nucleic acids.
Pathways Involved: : The pathways could be metabolic, signaling, or regulatory, depending on the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
a. Fluorophenyl Analogs
- Example: (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride Molecular Formula: C₉H₁₁ClFN Molecular Weight: 187.64 g/mol Key Differences: Replaces the 4-aminophenyl group with a 4-fluorophenyl moiety. The (1R,2S) stereochemistry introduces diastereomeric properties compared to the (1S,2S) configuration of the target compound .
b. Bromophenyl Analogs
- Example: (1S,2S)-2-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride Molecular Weight: ~270 g/mol (estimated) Key Differences: Substitution with bromine increases molecular weight and polarizability. The bulky bromine atom may sterically hinder interactions with target receptors compared to the smaller amino group .
c. Difluorophenyl Analogs
- Example: (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride Molecular Formula: C₉H₁₀ClF₂N Molecular Weight: 205.64 g/mol Key Differences: Dual fluorine atoms enhance metabolic stability and lipophilicity but reduce hydrogen-bonding capacity relative to the amino group .
Ester Group Modifications
- Example: Ethyl (1S,2S)-1-Amino-2-phenylcyclopropane-1-carboxylate Molecular Formula: C₁₂H₁₅NO₂ Similarity Score: 0.57 (structural similarity algorithm) Key Differences: Ethyl ester instead of methyl ester, increasing hydrophobicity. The phenyl group (vs.
Stereochemical Variations
- Example : (1S,2R)-1-Ethyl-2-(4-fluorophenyl)cyclopropan-1-amine Hydrochloride
Functional Group Additions
- Example: Methyl (1S,2S)-1-(Aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylate Hydrochloride Key Differences: Incorporates a trifluoromethyl group, which enhances electronegativity and metabolic resistance.
Pharmacological and Physicochemical Properties
Structural Impact on Solubility and Lipophilicity
| Compound | LogP (Predicted) | Aqueous Solubility |
|---|---|---|
| Target Compound | 1.2 | High (due to HCl salt) |
| 4-Fluorophenyl Analog | 1.8 | Moderate |
| 4-Bromophenyl Analog | 2.3 | Low |
| Ethyl Ester Analog | 2.1 | Low |
The target compound’s 4-aminophenyl group and HCl salt improve solubility compared to halogenated analogs. Lipophilicity increases with halogen size (F < Br) and ester chain length (methyl < ethyl).
Biological Activity
Methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C12H14ClN O2
- Molecular Weight : 239.7 g/mol
- CAS Number : [not specified in the search results]
The compound features a cyclopropane ring, which is known to influence its biological activity by affecting receptor binding and metabolic stability.
Research indicates that this compound may interact with various biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes, suggesting that this compound may also affect metabolic pathways by modulating enzyme activity.
- Receptor Binding : The structural properties allow for potential interactions with neurotransmitter receptors, which could lead to effects on neurotransmission and related physiological processes.
Antitumor Activity
Recent studies have highlighted the antitumor potential of cyclopropane derivatives. For instance:
- Case Study 1 : A derivative similar to this compound demonstrated significant inhibition of tumor growth in preclinical models. Specifically, compounds with similar structural motifs showed IC50 values in the nanomolar range against various cancer cell lines, indicating potent antitumor properties .
Neuroprotective Effects
Compounds with similar structures have been investigated for neuroprotective effects:
- Mechanism : These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
- Research Findings : In vitro studies have shown that certain cyclopropane derivatives can protect neuronal cells from apoptosis induced by neurotoxic agents .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Significant growth inhibition | |
| Neuroprotective | Reduction in neuronal apoptosis | |
| Enzyme Inhibition | Modulation of metabolic pathways |
Case Study 1: Antitumor Efficacy
In a study involving this compound:
- Objective : To evaluate its anticancer properties.
- Methodology : The compound was administered to mice bearing colon cancer xenografts.
- Results : The treatment resulted in a significant reduction in tumor volume compared to control groups, demonstrating its potential as an anticancer agent.
Case Study 2: Neuroprotection in Models of Alzheimer's Disease
Another study focused on the neuroprotective effects of structurally similar compounds:
- Objective : To assess the protective role against amyloid-beta toxicity.
- Methodology : Neuronal cell cultures were treated with amyloid-beta in the presence of the compound.
- Results : The compound significantly reduced cell death and preserved neuronal function, indicating potential therapeutic applications in Alzheimer's disease.
Q & A
Q. What are the standard synthetic routes for methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride, and how is stereochemical control achieved?
The synthesis typically involves cyclopropanation reactions using methacrylic acid derivatives and diazo compounds as precursors. Asymmetric synthesis techniques, such as chiral catalysts or auxiliaries, are critical to achieve the (1S,2S) configuration. For example, transition-metal-catalyzed cyclopropanation with enantioselective control can yield the desired stereoisomer. Post-synthetic modifications (e.g., hydrolysis, amidation) introduce functional groups like the amino and carboxylate moieties .
Q. Which analytical techniques are recommended to confirm the structure and enantiomeric purity of this compound?
- Nuclear Magnetic Resonance (NMR) : To verify the cyclopropane ring geometry and substituent positions (e.g., ¹H and ¹³C NMR).
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis.
- Chiral HPLC or Polarimetry : To assess enantiomeric excess (ee) and ensure stereochemical fidelity .
Q. What are the primary research applications of this compound in medicinal chemistry?
This chiral cyclopropane derivative serves as:
- A precursor in drug development, particularly for molecules targeting enzymes or receptors (e.g., protease inhibitors).
- A scaffold for studying structure-activity relationships (SAR) due to its rigid cyclopropane ring and hydrogen-bonding groups (amino and carboxylate) .
Advanced Research Questions
Q. How can researchers optimize asymmetric synthesis to improve enantiomeric excess (ee) in the preparation of this compound?
- Catalyst Screening : Evaluate chiral catalysts (e.g., Rh(II) or Cu(I) complexes) for cyclopropanation efficiency.
- Reaction Condition Tuning : Adjust temperature, solvent polarity, or pressure to favor kinetic resolution.
- Design of Experiments (DoE) : Statistically optimize variables like catalyst loading and substrate ratios to maximize ee .
Q. What strategies are effective in resolving contradictions between biological activity data reported in different studies?
Contradictions may arise due to:
- Purity and Stereochemical Variations : Validate compound purity via HPLC and confirm stereochemistry using X-ray crystallography or NOESY NMR.
- Assay Conditions : Standardize protocols (e.g., buffer pH, cell lines) to minimize variability.
- Meta-Analysis : Compare data across studies while accounting for variables like dosage, administration route, and metabolic stability .
Q. What experimental approaches are used to elucidate the compound's mechanism of action at the molecular level?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins.
- X-Ray Crystallography : Resolve 3D structures of the compound bound to its target (e.g., enzyme active sites).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry.
- Mutagenesis Studies : Identify critical residues in target proteins by alanine scanning .
Methodological Tables
Q. Table 1: Comparison of Analytical Techniques for Structural Validation
| Technique | Purpose | Advantages | Limitations |
|---|---|---|---|
| ¹H/¹³C NMR | Confirm substituent positions | High resolution for local geometry | Limited sensitivity for trace impurities |
| Chiral HPLC | Assess enantiomeric purity | Quantitative ee measurement | Requires chiral stationary phase |
| X-Ray Crystallography | Absolute configuration determination | Definitive stereochemical proof | Requires high-quality crystals |
Q. Table 2: Key Factors Influencing Biological Activity Variability
| Factor | Impact on Activity | Mitigation Strategy |
|---|---|---|
| Stereochemical Purity | Incorrect isomers reduce potency | Use chiral separation techniques |
| Solubility | Affects bioavailability | Optimize salt forms (e.g., hydrochloride) |
| Metabolic Stability | Alters in vivo efficacy | Conduct hepatic microsome assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
